molecular formula C7H7NO3 B2361327 4-Hydroxy-6-methylnicotinic acid CAS No. 67367-33-3

4-Hydroxy-6-methylnicotinic acid

Cat. No.: B2361327
CAS No.: 67367-33-3
M. Wt: 153.137
InChI Key: AOJLDZLRTUWFFY-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylnicotinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of nicotinic acid and features a hydroxyl group at the 4-position and a methyl group at the 6-position on the pyridine ring.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of its use in the synthesis of the isomeric lanthanide complex

Cellular Effects

Given its role in the synthesis of the isomeric lanthanide complex , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in the synthesis of the isomeric lanthanide complex , which suggests it may have binding interactions with biomolecules, influence enzyme activity, and induce changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methylnicotinic acid can be synthesized from 4-hydroxy-6-methyl-2-pyrone through a multi-step reaction process. The steps typically involve:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 4-hydroxy-6-methyl-2-pyrone provides a foundational approach that can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Hydroxy-6-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

  • 4-Hydroxy-6-methyl-2-pyrone
  • 4-Chloro-6-methylnicotinic acid methyl ester
  • 4-Chloro-6-methylnicotinoyl chloride

Comparison: 4-Hydroxy-6-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJLDZLRTUWFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955410
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33821-58-8, 67367-33-3
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-6-methyl-nicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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